molecular formula C22H23BrClN3O4 B12494626 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B12494626
M. Wt: 508.8 g/mol
InChI Key: BKZLOKXBKKUTHI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Acetylation: The piperazine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoate Ester: The acetylated piperazine is coupled with ethyl 4-amino-3-hydroxybenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Substitution Reaction: The final step involves the substitution of the hydroxyl group with the 5-bromo-2-chlorophenyl group using a suitable halogenating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The substituted phenyl group can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: An antihistamine with a similar piperazine structure.

    Fluoxetine: An antidepressant that also features a substituted phenyl group.

    Risperidone: An antipsychotic with a piperazine ring and aromatic substitutions.

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrClN3O4

Molecular Weight

508.8 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromo-2-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C22H23BrClN3O4/c1-3-31-22(30)15-4-7-20(27-10-8-26(9-11-27)14(2)28)19(12-15)25-21(29)17-13-16(23)5-6-18(17)24/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,29)

InChI Key

BKZLOKXBKKUTHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

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